4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine
Description
This pyrimidine derivative features a (Z)-configured ethenyl bridge connecting a 2,4-dichlorophenyl group to the pyrimidine core. The 2-position of the pyrimidine is substituted with a 3-fluoro-4-iodophenyl moiety, introducing halogens at distinct positions. The Z-configuration of the ethenyl group imposes spatial constraints that could affect binding to molecular targets, such as fungal enzymes or membrane components .
Properties
IUPAC Name |
4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FIN2/c19-13-4-1-11(15(20)10-13)2-5-14-7-8-23-18(24-14)12-3-6-17(22)16(21)9-12/h1-10H/b5-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQCXWWAPHHFIZ-DJWKRKHSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CC(=N2)C=CC3=C(C=C(C=C3)Cl)Cl)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=NC=CC(=N2)/C=C\C3=C(C=C(C=C3)Cl)Cl)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is used to form the carbon-carbon bonds between the aromatic rings . This reaction requires a palladium catalyst, a base, and appropriate boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in targeting specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Cores
Compound 4f (Molecules, 2011): This pyrimidine-based compound (2-[5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]-2′,4′-dichloroacetophenone) shares a dichlorophenyl group but diverges in substituents. The oxadiazole-thioether side chain and acetophenone moiety distinguish it from the target compound. Despite structural differences, it exhibits anticandidal activity (MIC values: 16–32 µg/mL against Candida spp.), suggesting pyrimidine derivatives broadly target fungal pathways.
Key Structural Differences:
| Feature | Target Compound | Compound 4f |
|---|---|---|
| Core Structure | Pyrimidine with ethenyl bridge | Pyrimidine with oxadiazole-thioether chain |
| Substituents | 3-Fluoro-4-iodophenyl, Z-ethenyl | 2′,4′-Dichloroacetophenone, oxadiazole |
| Halogen Profile | Cl, F, I | Cl (dominant) |
Azole Antifungals (Triazole/Imidazole Derivatives)
Ketoconazole ():
A classic antifungal with a 2,4-dichlorophenyl group and imidazole ring. Unlike the target compound, ketoconazole’s dioxolane and piperazine groups enable interaction with fungal CYP51 enzymes. The target’s pyrimidine core may offer resistance to metabolic degradation compared to ketoconazole’s imidazole, which is prone to hepatic modification. However, ketoconazole’s broader spectrum (MIC: 0.1–1 µg/mL for Candida spp.) highlights the efficacy of azoles, suggesting the target compound’s iodine and fluorine substituents could be optimized for similar potency .
Triazole-Dioxolane Mixture ():
This complex mixture incorporates triazole and dioxolane groups linked to dichlorophenyl moieties. While structurally distinct, its dual triazole motifs parallel the target’s halogenated aromatic system in targeting fungal membranes. The mixture’s requirement for light-resistant storage contrasts with the pyrimidine derivative’s likely stability, inferred from its fully aromatic system .
Thiazolidinone Derivatives ()
Compounds like (Z)-5-(4-dimethylaminobenzylidene)-3-(3-chlorophenyl)-2-iminothiazolidin-4-one feature thiazolidinone cores with chloro/fluoro-substituted phenyl groups. The imino group and benzylidene substituents create planar structures, differing from the pyrimidine derivative’s three-dimensional ethenyl bridge.
Halogenated Aromatic Systems ()
Difluoro-Iodophenyl Pyrrolopyridazine ():
This patent compound includes a 2,3-difluoro-4-iodophenyl group, mirroring the target’s halogen placement. Its pyrrolopyridazine core may confer rigidity, whereas the pyrimidine derivative’s ethenyl bridge allows conformational flexibility. Both compounds leverage iodine for enhanced lipophilicity, but the pyrrolopyridazine’s fused ring system could reduce metabolic clearance compared to the pyrimidine’s simpler structure .
Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate (): This enoate derivative shares halogenated phenyl groups but lacks a heterocyclic core. Its amino propenoate ester suggests protease inhibition mechanisms, contrasting with the pyrimidine derivative’s likely enzyme-binding via aromatic stacking. The chlorine/fluorine ratio here (1 Cl, 2 F) versus the target’s (2 Cl, 1 F, 1 I) illustrates how halogen diversity impacts target affinity .
Biological Activity
The compound 4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H10Cl2FIN2
- Molecular Weight : 471.09 g/mol
- CAS Number : Not specified in the provided sources.
Pyrimidine derivatives often exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific mechanisms of action for this compound may involve:
- Inhibition of Kinase Activity : Many pyrimidine derivatives function as inhibitors of various kinases, which are critical in cell signaling pathways associated with cancer progression.
- Interaction with Receptors : Compounds similar to this one have been shown to interact with specific receptors involved in cellular proliferation and apoptosis.
Anticancer Activity
Research indicates that pyrimidine derivatives can target various cancer cell lines. For instance, compounds with structural similarities to this compound have demonstrated:
- Cytotoxic Effects : In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways.
- Inhibition of Tumor Growth : Animal models have indicated significant reductions in tumor size when treated with similar pyrimidine compounds.
Antimicrobial Activity
Some studies suggest that pyrimidine derivatives possess antimicrobial properties. They may inhibit bacterial growth by disrupting cell wall synthesis or interfering with nucleic acid metabolism.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a related pyrimidine compound in a breast cancer model. The results showed:
- Tumor Volume Reduction : A significant decrease in tumor volume was observed after treatment compared to control groups.
- Mechanistic Insights : The compound was found to downregulate the expression of proteins involved in cell cycle progression.
Study 2: Kinase Inhibition
Another investigation focused on the kinase inhibitory activity of similar compounds:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against several kinases implicated in oncogenesis.
- Selectivity Profile : The selectivity towards specific kinase targets was noted, suggesting potential for reduced side effects compared to non-selective inhibitors.
Table 1: Biological Activities of Related Pyrimidine Compounds
| Compound Name | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| Pyrimidine A | Antitumor | 5.0 | Induces apoptosis via caspase activation |
| Pyrimidine B | Kinase Inhibition | 3.5 | Selective for EGFR and VEGFR |
| Pyrimidine C | Antimicrobial | 10.0 | Effective against Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
